3-Hydroxypiperidine-3-carboxamide hydrochloride

Description

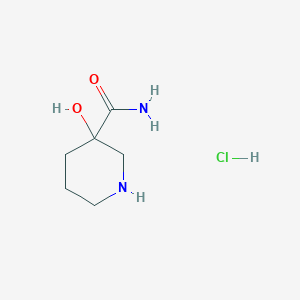

3-Hydroxypiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a hydroxyl (-OH) group and a carboxamide (-CONH2) moiety at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility.

Properties

IUPAC Name |

3-hydroxypiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)2-1-3-8-4-6;/h8,10H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUZIRNSGTXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxypiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a hydroxyl group and a carboxamide functional group. The stereochemistry of this compound plays a crucial role in its biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : Research indicates that derivatives of piperidine compounds exhibit anticancer activity. For instance, some analogs have shown cytotoxic effects against specific cancer cell lines, suggesting potential for development as anticancer agents .

- Neurological Applications : The compound is recognized for its role in neurological research, particularly in studying neurotransmitter systems. It has been explored for its potential to treat conditions such as depression and anxiety .

- Enzyme Inhibition : Studies have shown that certain piperidine derivatives can inhibit key enzymes involved in various biological processes. For example, compounds similar to 3-hydroxypiperidine-3-carboxamide have demonstrated inhibitory effects on cathepsin K, an enzyme linked to bone resorption .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Functionalization : Hydroxyl and carboxamide groups are introduced through specific chemical reactions tailored to maintain the integrity of the piperidine ring.

- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

Table 1: Inhibitory Potencies of Piperidine Derivatives

| Compound | IC50 (µM) | Biological Target | Reference |

|---|---|---|---|

| H-9 | 0.08 | Cathepsin K | |

| 22m | 0.056 | Acid Ceramidase | |

| Fumagillin | N/A | MetAP2 |

These studies highlight the varying potencies of different piperidine derivatives against specific biological targets, emphasizing the importance of structural modifications in enhancing biological efficacy.

Applications

The applications of this compound are diverse:

- Pharmaceutical Development : As a key intermediate in drug synthesis, it plays a vital role in developing new therapeutics for various diseases.

- Research Tool : Its utility in biochemical assays aids researchers in understanding enzyme activities and interactions within biological systems.

- Material Science : The compound can be incorporated into polymer formulations, enhancing material properties for industrial applications .

Scientific Research Applications

Biological Activities

3-Hydroxypiperidine derivatives have demonstrated a range of biological activities, making them valuable in drug development:

- Antibacterial and Antitumor Properties : Piperidine derivatives are known for their antibacterial and antitumor activities. Research indicates that modifications to the piperidine structure can enhance these properties, making them suitable candidates for developing new antibiotics and anticancer agents .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism often involves modulation of neurotransmitter systems .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Chiral Drug Intermediates : This compound serves as an important intermediate in synthesizing chiral drugs, which are crucial for enhancing the efficacy and reducing side effects of pharmaceuticals .

- Antiviral Agents : Research indicates that certain piperidine derivatives exhibit antiviral activity against viruses such as HIV and Hepatitis C. The structural modifications can lead to improved binding affinities to viral targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of various piperidine derivatives, including those derived from 3-hydroxypiperidine. The results indicated significant cytotoxic effects against cancer cell lines, suggesting potential for further development into anticancer therapies .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of a derivative of 3-hydroxypiperidine in a mouse model of Alzheimer’s disease. The results showed that the compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential for treating neurodegenerative disorders .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations:

Trifluoromethyl Group : The trifluoromethyl substituent in 6-(trifluoromethyl)piperidine-3-carboxylic acid HCl increases metabolic stability and lipophilicity, making it suitable for central nervous system (CNS) drug candidates .

Bulkier Substituents : Compounds like (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl incorporate cyclohexyl groups, which may improve binding affinity to hydrophobic pockets in proteins but reduce solubility .

Heterocyclic Modifications : The pyrazole ring in 5-piperidin-3-yl-2H-pyrazole-3-carboxamide HCl introduces aromaticity, enabling π-π stacking interactions often exploited in kinase inhibitors .

Preparation Methods

Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide

One efficient synthetic route involves the cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts (where X = Cl or Br) under basic aqueous conditions to form 3-hydroxypiperidine (a key intermediate for the target compound).

- Reaction conditions: The cyclization is performed in water with an inorganic base, maintaining the reaction temperature below 15°C (preferably 10-15°C) to optimize yield and selectivity.

- Advantages: This method avoids the use of precious metal catalysts and harsh high-pressure hydrogenation, making it more suitable for scale-up.

Catalytic Hydrogenation of 3-Hydroxypyridine

A widely reported method is the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine using transition metal catalysts:

- Catalysts: Rhodium-nickel on carbon (Rh-Ni/C) or rhodium on carbon (Rh/C).

- Conditions: Moderate temperature (25-90°C), hydrogen pressure ranging from 3 atm to 5 MPa, and reaction times from 3 to 48 hours depending on scale and catalyst.

- Additives: Phosphoric acid can be used as an additive to improve catalytic efficiency.

- Yields: High yields reported, up to 96%.

Resolution and Protection Steps for Stereoselective Synthesis

For the preparation of stereochemically pure derivatives such as (S)-N-Boc-3-hydroxypiperidine , which is closely related to 3-hydroxypiperidine-3-carboxamide hydrochloride, the following steps are used:

- Resolution: 3-hydroxypiperidine is reacted with a resolving agent like D-pyroglutamic acid in ethanol under reflux. Cooling precipitates the diastereomeric salt, which is filtered and purified.

- Protection: The resolved amine salt is reacted with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to introduce the Boc protecting group.

- Reaction conditions: The Boc protection is carried out at 20-30°C for 3-6 hours.

- Purification: Extraction with ethyl acetate, drying, concentration, and recrystallization.

- Yields: Boc-protected product yields up to 97% have been reported.

Stereoselective Total Synthesis of Hydroxypiperidine Carboxamide Derivatives

Advanced synthetic routes for stereoselective preparation of hydroxypiperidine carboxamide analogs involve:

- Starting from enantiomerically pure α-amino alcohols.

- Regioselective mesylation and subsequent cyclization.

- Hydrogenolysis using Pd/C catalysts to remove protecting groups.

- Final saponification and ion-exchange purification.

These methods, while longer (e.g., 9 steps with 20% overall yield), provide access to specific stereoisomers such as cis-(2R,3S)-3-hydroxypipecolic acid, which is structurally related to 3-hydroxypiperidine-3-carboxamide.

Summary Table of Key Preparation Methods

| Method | Starting Material | Catalyst/Resolving Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of 5-halo-2-hydroxypentylamine | 5-Halo-2-hydroxypentylamine hydrohalide | None (base) | Water, inorganic base, 10-15°C | High | Mild, scalable |

| Hydrogenation of 3-hydroxypyridine | 3-Hydroxypyridine | Rh-Ni/C or Rh/C, phosphoric acid | 25-90°C, 3-5 MPa H2, 3-48 h | 81-96 | Industrially relevant |

| Resolution with D-pyroglutamic acid + Boc protection | 3-Hydroxypiperidine | D-pyroglutamic acid, Boc2O | Reflux in ethanol, 20-30°C, 3-6 h | 97 | High purity, stereoselective |

| Stereoselective total synthesis | α-Amino alcohol | Pd/C, mesylation reagents | -78°C to RT, multiple steps | 20 (overall) | Access to specific stereoisomers |

Q & A

Q. What are the key considerations in designing a synthetic route for 3-Hydroxypiperidine-3-carboxamide hydrochloride?

Methodological Answer: Synthetic routes for piperidine-derived hydrochlorides often involve multi-step processes, including cyclization, protection/deprotection of functional groups, and salt formation. For example, cyclization steps may use reagents like SOCl₂ in dichloromethane under reflux, followed by neutralization with HCl to form the hydrochloride salt. Reaction optimization should prioritize yield, purity, and scalability, with careful control of stoichiometry, temperature, and solvent polarity. Intermediate characterization via NMR or LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are recommended for characterizing structural isomers of piperidine derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for distinguishing regioisomers and stereoisomers by analyzing coupling constants and chemical shifts. For example, 3-substituted piperidines exhibit distinct splitting patterns in the ¹H-NMR spectrum due to axial/equatorial proton orientations. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can further validate functional groups like carboxamides. X-ray crystallography may resolve ambiguities in complex cases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of fine particles. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal in sealed containers. Stability studies under varying pH and temperature conditions should precede long-term storage to prevent decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinity data across pharmacological studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoforms. To resolve these, standardize experimental protocols using validated reference compounds (e.g., 3-fluoro PCP hydrochloride as a control in NMDA receptor studies ). Perform dose-response curves in triplicate and use statistical tools like ANOVA to assess variability. Cross-validate findings with orthogonal methods, such as radioligand binding assays vs. functional electrophysiology .

Q. What methodological approaches are used to assess the stability of this compound under varying pH conditions?

Methodological Answer: Accelerated stability studies involve incubating the compound in buffers spanning pH 1–12 at 40°C for 30 days. Samples are analyzed weekly via HPLC to monitor degradation products (e.g., hydrolysis of the carboxamide group). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions (-20°C). Mass spectrometry identifies degradation pathways, such as ring-opening or oxidation .

Q. How should researchers design experiments to compare the pharmacological profiles of structurally related piperidine derivatives?

Methodological Answer: Employ a tiered approach:

- In vitro : Screen compounds against target receptors (e.g., σ-1, NMDA) using competitive binding assays with radiolabeled ligands.

- In vivo : Use rodent models to assess behavioral effects (e.g., locomotor activity, analgesia) at equimolar doses.

- Computational : Perform molecular docking to correlate binding affinities with structural features (e.g., hydroxyl group positioning). Cross-reference results with databases like ChEMBL to identify outliers .

Q. What strategies validate the purity of this compound in research settings?

Methodological Answer: Combine orthogonal analytical methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥98% peak area purity threshold.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl within ±0.4% of theoretical values.

- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrate formation. Batch-specific certificates of analysis (CoA) from accredited suppliers provide additional validation .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for this compound?

Methodological Answer: Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Standardize solubility testing in USP buffers (pH 1.2–7.4) under controlled agitation (e.g., 100 rpm at 25°C). Report results with detailed solvent histories and equilibration times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.